4,6-dichloro-3-methylpyridine-2-carboxylic acid
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Overview
Description
4,6-Dichloro-3-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound. It is characterized by the presence of two chlorine atoms at the 4th and 6th positions, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-methylpyridine-2-carboxylic acid typically involves the chlorination of 3-methylpyridine-2-carboxylic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 4th and 6th positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-chloro-3-methylpyridine-2-carboxylic acid or 4,6-dithiomethyl-3-methylpyridine-2-carboxylic acid can be formed.
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Dechlorinated derivatives.
Scientific Research Applications
4,6-Dichloro-3-methylpyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atoms and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4,6-Dichloro-2-methylpyridine: The position of the methyl group is different, which can affect its reactivity and binding properties.
3,5-Dichloro-2-methylpyridine: The chlorine atoms are positioned differently, altering its chemical behavior
Uniqueness
4,6-Dichloro-3-methylpyridine-2-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a carboxylic acid group allows for versatile chemical modifications and interactions with biological targets .
Properties
CAS No. |
1782596-61-5 |
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Molecular Formula |
C7H5Cl2NO2 |
Molecular Weight |
206.02 g/mol |
IUPAC Name |
4,6-dichloro-3-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5Cl2NO2/c1-3-4(8)2-5(9)10-6(3)7(11)12/h2H,1H3,(H,11,12) |
InChI Key |
NJHFLXBUKLMQSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1Cl)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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